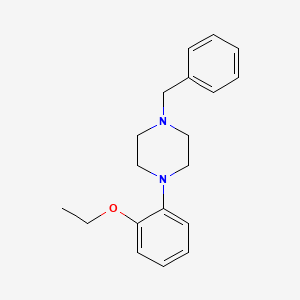![molecular formula C16H27NO B4925652 N-[3-(2-isopropylphenoxy)propyl]-1-butanamine](/img/structure/B4925652.png)
N-[3-(2-isopropylphenoxy)propyl]-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IPPB is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It was first synthesized by researchers at the University of California, Los Angeles, in the early 2000s. Since then, it has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
IPPB acts by binding to beta-adrenergic receptors in the body, which are found in various tissues including the lungs, heart, and blood vessels. By binding to these receptors, IPPB causes the relaxation of smooth muscle, which leads to bronchodilation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPPB include bronchodilation, increased heart rate, and increased blood flow. These effects are mediated by the activation of beta-adrenergic receptors in the body. IPPB has also been shown to have anti-inflammatory properties, which may be useful in the treatment of respiratory diseases.
実験室実験の利点と制限
One advantage of IPPB is its relatively simple synthesis method, which makes it easily accessible for use in lab experiments. Additionally, its bronchodilator properties make it a useful tool for studying respiratory physiology. However, one limitation is that its effects on the body are not well understood, and further research is needed to fully elucidate its mechanism of action.
将来の方向性
There are several future directions for research on IPPB. One area of interest is its potential use in the treatment of respiratory diseases such as asthma and COPD. Additionally, its potential as a plant growth regulator and insecticide make it an attractive target for research in agriculture and environmental science. Finally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
In conclusion, IPPB is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have bronchodilator properties and anti-inflammatory properties. While further research is needed to fully understand its mechanism of action and potential applications, it is clear that IPPB is a promising compound that has the potential to make significant contributions to various fields.
合成法
The synthesis of IPPB involves the reaction of 2-isopropylphenol with 3-bromopropylamine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by chromatography.
科学的研究の応用
IPPB has been studied for its potential applications in various fields. In medicine, it has been shown to have bronchodilator properties and may be useful in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In agriculture, it has been studied for its potential use as a plant growth regulator and as a means of increasing crop yield. In environmental science, it has been studied for its potential use as a means of controlling insect populations.
特性
IUPAC Name |
N-[3-(2-propan-2-ylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-11-17-12-8-13-18-16-10-7-6-9-15(16)14(2)3/h6-7,9-10,14,17H,4-5,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJVONGHOAXOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-propan-2-ylphenoxy)propyl]butan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide](/img/structure/B4925574.png)
![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)

![N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4925580.png)
![{2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4925581.png)
![4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4925586.png)

![7-(3,4-difluorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4925599.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4925623.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4925629.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4925639.png)

![2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4925658.png)